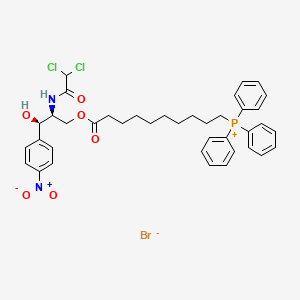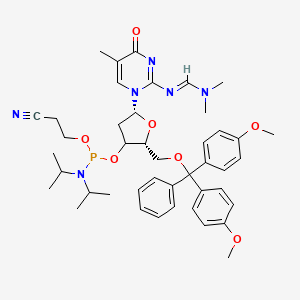
PROTAC SMARCA2 degrader-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROTAC SMARCA2 degrader-2 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade the SMARCA2 proteinThe degradation of SMARCA2 is particularly significant in cancers where its paralog, SMARCA4, is mutated, making SMARCA2 an attractive therapeutic target .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC SMARCA2 degrader-2 involves the conjugation of a ligand that binds to SMARCA2 with a ligand that recruits an E3 ubiquitin ligase. This bifunctional molecule facilitates the ubiquitination and subsequent proteasomal degradation of SMARCA2. The synthetic route typically includes:
Step 1: Synthesis of the SMARCA2-binding ligand.
Step 2: Synthesis of the E3 ligase-recruiting ligand.
Step 3: Conjugation of the two ligands via a linker to form the PROTAC molecule.
Reaction Conditions:
Solvents: Dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and water.
Catalysts: Commonly used catalysts include palladium-based catalysts for coupling reactions.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as chromatography and crystallization .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the linker region.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The molecule can undergo substitution reactions, especially at the functional groups of the ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: DMSO, acetonitrile, methanol.
Major Products:
Oxidation Products: Oxidized forms of the linker or ligands.
Reduction Products: Reduced forms of the ligands.
Substitution Products: Substituted derivatives of the ligands
科学研究应用
PROTAC SMARCA2 degrader-2 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study protein degradation mechanisms and to develop new PROTAC molecules.
Biology: Helps in understanding the role of SMARCA2 in chromatin remodeling and gene expression.
Medicine: Investigated as a potential therapeutic agent for cancers with SMARCA4 mutations, such as non-small cell lung cancer.
Industry: Utilized in drug discovery and development processes to identify and validate new therapeutic targets .
作用机制
PROTAC SMARCA2 degrader-2 exerts its effects by inducing the proximity of SMARCA2 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2. This process involves the formation of a ternary complex between the PROTAC molecule, SMARCA2, and the E3 ligase. The degradation of SMARCA2 disrupts the SWI/SNF complex, affecting chromatin remodeling and gene expression. This mechanism is particularly effective in cancers with SMARCA4 mutations, where cells are dependent on SMARCA2 for survival .
相似化合物的比较
ACBI1: A potent PROTAC degrader of SMARCA2, SMARCA4, and PRBM1.
ACBI2: An orally bioavailable PROTAC that selectively degrades SMARCA2 over SMARCA4.
DT2216: A VHL-recruiting PROTAC currently in clinical trials.
Uniqueness: PROTAC SMARCA2 degrader-2 is unique in its high selectivity for SMARCA2 over SMARCA4, making it a valuable tool for targeting cancers with SMARCA4 mutations. Its ability to form a productive ternary complex and induce efficient degradation of SMARCA2 sets it apart from other PROTAC molecules .
属性
分子式 |
C49H62N10O6S |
|---|---|
分子量 |
919.1 g/mol |
IUPAC 名称 |
(2S,4R)-4-hydroxy-1-[(2R)-2-[3-[2-[4-[[3-(2-hydroxyphenyl)spiro[7,8-dihydro-5H-pyrazino[2,3-c]pyridazine-6,4'-piperidine]-1'-yl]methyl]piperidin-1-yl]ethoxy]-1,2-oxazol-5-yl]-3-methylbutanoyl]-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C49H62N10O6S/c1-30(2)44(48(63)59-27-36(60)23-40(59)47(62)52-31(3)34-9-11-35(12-10-34)45-32(4)51-29-66-45)42-25-43(56-65-42)64-22-21-57-17-13-33(14-18-57)26-58-19-15-49(16-20-58)28-50-46-39(53-49)24-38(54-55-46)37-7-5-6-8-41(37)61/h5-12,24-25,29-31,33,36,40,44,53,60-61H,13-23,26-28H2,1-4H3,(H,50,55)(H,52,62)/t31-,36+,40-,44+/m0/s1 |
InChI 键 |
BMFRLBNGYKVCHH-UOKCIILFSA-N |
手性 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](C4=CC(=NO4)OCCN5CCC(CC5)CN6CCC7(CC6)CNC8=NN=C(C=C8N7)C9=CC=CC=C9O)C(C)C)O |
规范 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C4=CC(=NO4)OCCN5CCC(CC5)CN6CCC7(CC6)CNC8=NN=C(C=C8N7)C9=CC=CC=C9O)C(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


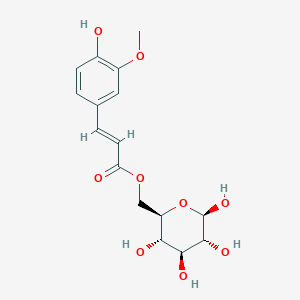
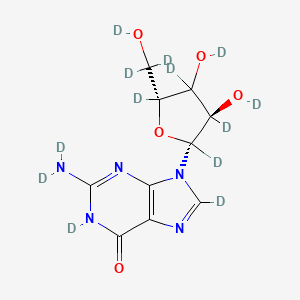
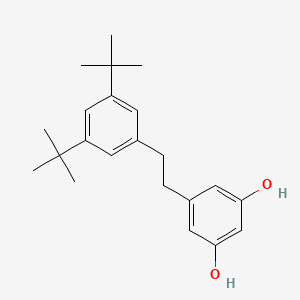

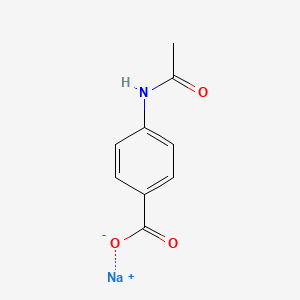

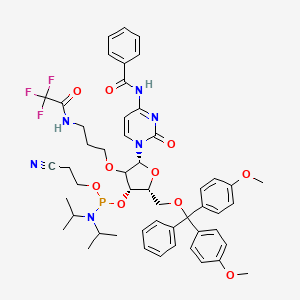

![5-fluoro-3-[(3E)-3-(2-piperazin-1-ylethoxyimino)indol-2-yl]-1H-indol-2-ol](/img/structure/B12384048.png)



